1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]-
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Overview
Description
1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]- is a compound belonging to the imidazole family, which is known for its diverse biological and chemical properties. Imidazole derivatives are widely recognized for their roles in pharmaceuticals, agrochemicals, and various industrial applications .
Preparation Methods
The synthesis of 1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]- typically involves multi-step organic reactions. Common synthetic routes include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia.
Wallach Synthesis: This involves the cyclization of N-substituted glycine derivatives.
Industrial Production: Large-scale production often employs optimized versions of these methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically uses oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens and alkyl halides.
Major Products: These reactions often yield derivatives with modified functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]- has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules.
Biology: Used in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Industry: Utilized in the production of agrochemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways:
Enzyme Inhibition: It inhibits enzymes like cytochrome P450, affecting metabolic processes.
Cell Membrane Disruption: Alters cell membrane integrity, leading to increased permeability and cell death.
Pathways: Involves pathways related to oxidative stress and apoptosis.
Comparison with Similar Compounds
1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]- is unique compared to other imidazole derivatives due to its specific substituents:
Similar Compounds: Includes econazole, miconazole, and clotrimazole.
Uniqueness: The presence of the 2,4-dichlorophenyl and phenylbutyl groups enhances its biological activity and specificity.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
CAS No. |
59666-59-0 |
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Molecular Formula |
C19H18Cl2N2 |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]imidazole |
InChI |
InChI=1S/C19H18Cl2N2/c20-17-8-9-18(19(21)12-17)16(13-23-11-10-22-14-23)7-6-15-4-2-1-3-5-15/h1-5,8-12,14,16H,6-7,13H2 |
InChI Key |
KWVXISRJXXQACH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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